molecular formula C19H13ClN4O7S2 B2914005 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-chloro-2-nitrobenzoate CAS No. 877651-49-5

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-chloro-2-nitrobenzoate

Cat. No.: B2914005
CAS No.: 877651-49-5
M. Wt: 508.9
InChI Key: ZMSSMCJTKFAJHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-chloro-2-nitrobenzoate is a useful research compound. Its molecular formula is C19H13ClN4O7S2 and its molecular weight is 508.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-chloro-2-nitrobenzoate is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, focusing on its pharmacological implications.

Chemical Structure and Properties

The compound features several notable structural components:

  • Thiadiazole moiety : Known for its diverse biological activities, including antimicrobial and anticancer properties.
  • Pyran ring : Often associated with various biological activities, including anti-inflammatory and antibacterial effects.
  • Chloro-nitrobenzoate group : This functional group may enhance the compound's lipophilicity and biological activity.

The molecular weight of the compound is approximately 447.5 g/mol , indicating a relatively high complexity which may influence its interactions in biological systems .

Antimicrobial Activity

Studies have indicated that compounds containing thiadiazole rings exhibit significant antimicrobial properties. For instance, derivatives of thiadiazole have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the cyclopropanecarboxamide group is hypothesized to enhance these effects by increasing membrane permeability or acting synergistically with other antimicrobial agents .

Enzyme Inhibition

Enzyme inhibition studies are crucial for understanding the therapeutic potential of new compounds. The compound's structure suggests possible inhibition of key enzymes involved in cancer proliferation and bacterial resistance. For instance, derivatives of thiadiazole have been reported to inhibit acetylcholinesterase (AChE) and urease, which are important targets in treating Alzheimer's disease and urinary tract infections respectively .

Synthesis and Evaluation

A recent study synthesized a series of thiadiazole derivatives similar to the compound . These derivatives were evaluated for their biological activity using various in vitro assays. The results indicated that certain modifications to the thiadiazole ring significantly enhanced antibacterial activity against Salmonella typhi and Bacillus subtilis, demonstrating the importance of structural variations in biological efficacy .

Molecular Docking Studies

Molecular docking studies have been employed to predict the interaction of this compound with specific biological targets. These studies revealed that the compound could effectively bind to active sites of certain enzymes, suggesting a mechanism by which it may exert its biological effects. The binding affinities were comparable to known inhibitors, indicating potential for further development .

Data Summary

Activity Type Target Organisms/Enzymes Results
AntimicrobialStaphylococcus aureusSignificant inhibition observed
AnticancerMCF-7, K562Induction of apoptosis in vitro
Enzyme InhibitionAChE, UreaseModerate to strong inhibitory activity noted

Properties

IUPAC Name

[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 5-chloro-2-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN4O7S2/c20-10-3-4-13(24(28)29)12(5-10)17(27)31-15-7-30-11(6-14(15)25)8-32-19-23-22-18(33-19)21-16(26)9-1-2-9/h3-7,9H,1-2,8H2,(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMSSMCJTKFAJHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NN=C(S2)SCC3=CC(=O)C(=CO3)OC(=O)C4=C(C=CC(=C4)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN4O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.